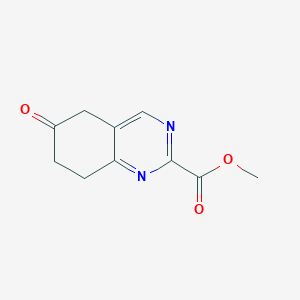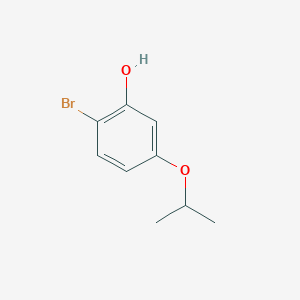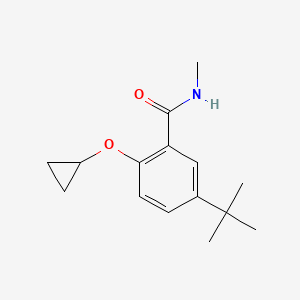![molecular formula C12H9N5 B14847492 5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3,4,6,8,16-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene is a complex organic compound characterized by its unique polycyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Aplicaciones Científicas De Investigación
5-methyl-3,4,6,8,16-pentazatetracyclo[77002,6
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying polycyclic structures.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with unique properties, such as high stability or specific reactivity.
Mecanismo De Acción
The mechanism by which 5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene exerts its effects is not fully understood. its multiple nitrogen atoms and polycyclic structure suggest that it may interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions could affect various molecular pathways, potentially leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
[2.2]Paracyclophane: A compound with a similar polycyclic structure, known for its use in organic synthesis and materials science.
Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene: Another polycyclic compound with applications in organic chemistry.
Uniqueness
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene is unique due to its multiple nitrogen atoms and the specific arrangement of its polycyclic structure. This gives it distinct chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H9N5 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene |
InChI |
InChI=1S/C12H9N5/c1-7-15-16-12-11-10(13-6-17(7)12)8-4-2-3-5-9(8)14-11/h2-6,14H,1H3 |
Clave InChI |
MBBZHHXWJLGSLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=NC3=C2NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
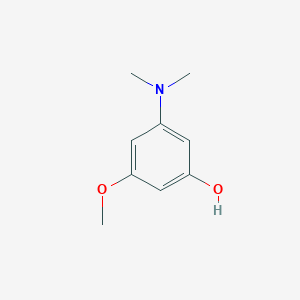
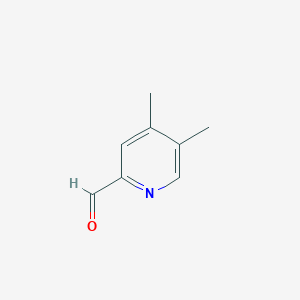
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
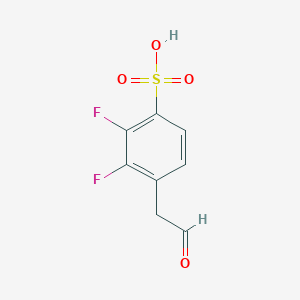
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
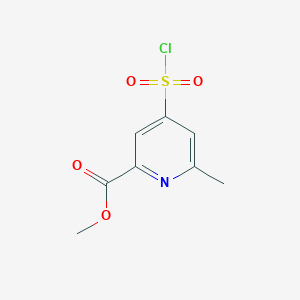

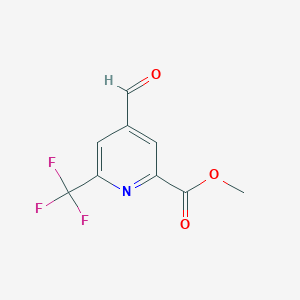
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
